molecular formula C7H6N2S B576864 3-(Methylsulfanyl)pyridine-4-carbonitrile CAS No. 13600-45-8

3-(Methylsulfanyl)pyridine-4-carbonitrile

Cat. No.: B576864
CAS No.: 13600-45-8
M. Wt: 150.199
InChI Key: XOXDGYKHCFLTHC-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)pyridine-4-carbonitrile is a heterocyclic compound with the molecular formula C₇H₆N₂S. It is known for its unique structure, which includes a pyridine ring substituted with a methylsulfanyl group at the 3-position and a carbonitrile group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Methylsulfanyl)pyridine-4-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 3-chloropyridine-4-carbonitrile with sodium methylthiolate. The reaction typically occurs in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The methylthiolate anion displaces the chlorine atom, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)pyridine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Methylsulfanyl)pyridine-4-carbonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug discovery and development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)pyridine-4-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methylsulfanyl group can participate in hydrogen bonding or hydrophobic interactions, while the carbonitrile group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylsulfanyl)pyridine-4-carbonitrile is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The 4-position carbonitrile group and 3-position methylsulfanyl group provide distinct electronic and steric properties, making it a valuable compound for targeted synthesis and research .

Properties

IUPAC Name

3-methylsulfanylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-10-7-5-9-3-2-6(7)4-8/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXDGYKHCFLTHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CN=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 2.0 g of 3-chloroisonicotinonitrile and 8 ml of DMF, 1.02 g of sodium thiomethoxide was added while ice-cooling. The reaction mixture was stirred at 0° C. for one hour. The reaction mixture was concentrated under reduced pressure, to which ethyl acetate was added for filtering out insoluble matters. Filtrates were concentrated under reduced pressure, and the resultant residue was subjected to silica gel column chromatography to give 2.11 g of 3-methylthioisonicotinonitrile.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

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